molecular formula C9H10N2O B8401182 5-methoxymethyl-1H-pyrrolo[2,3-b]pyridine

5-methoxymethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8401182
M. Wt: 162.19 g/mol
InChI Key: LIHBAXOTQRUXLD-UHFFFAOYSA-N
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Patent
US08222416B2

Procedure details

To a mixture of 1-benzenesulfonyl-5-chloromethyl-1H-pyrrolo[2,3-b]pyridine (3.3 g, 10.76 mmol) in methanol (15 mL) was added sodium methoxide (1.74 g, 32.3 mmol) at room temperature and the resulting mixture was stirred for 12 h. The mixture was diluted with ethyl acetate (250 mL), washed with brine, dried over anhydrous sodium sulfate and then concentrated in vacuo to afford 5-methoxymethyl-1H-pyrrolo[2,3-b]pyridine (1.74 g, quant.) as a light yellow solid which was used in the next step without further purification: LC/MS m/e calcd for C9H10N2O [M+H]+ 163.19, observed 162.9.
Name
1-benzenesulfonyl-5-chloromethyl-1H-pyrrolo[2,3-b]pyridine
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(S([N:10]2[C:14]3=[N:15][CH:16]=[C:17]([CH2:19]Cl)[CH:18]=[C:13]3[CH:12]=[CH:11]2)(=O)=O)C=CC=CC=1.[CH3:21][O-:22].[Na+]>CO.C(OCC)(=O)C>[CH3:21][O:22][CH2:19][C:17]1[CH:18]=[C:13]2[CH:12]=[CH:11][NH:10][C:14]2=[N:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
1-benzenesulfonyl-5-chloromethyl-1H-pyrrolo[2,3-b]pyridine
Quantity
3.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=CC=2C1=NC=C(C2)CCl
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.74 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COCC=1C=C2C(=NC1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.